Magnesium carbonate

Catalog No.
S1507134
CAS No.
13717-00-5
M.F
CH2MgO3
M. Wt
86.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium carbonate

CAS Number

13717-00-5

Product Name

Magnesium carbonate

IUPAC Name

magnesium;carbonate

Molecular Formula

CH2MgO3

Molecular Weight

86.33 g/mol

InChI

InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4);

InChI Key

XNEYCQMMVLAXTN-UHFFFAOYSA-N

SMILES

C(=O)([O-])[O-].[Mg+2]

Solubility

0.01 % (NIOSH, 2024)
0.1g/L
Practically insoluble both in water or ethanol
White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/
0.0106 G/100 CC COLD WATER
SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA
Insoluble in alcohol; soluble in acids
Solubility in water, g/100ml at 20 °C: 0.01 (very poor)
0.01%

Synonyms

anhydrous magnesium carbonate, C.I. 77713, carbonic acid, magnesium salt (1:1), hydrate, CI 77713, E-504, magnesite, magnesite (Mg(CO3)), magnesium carbonate, magnesium carbonate (1:1) hydrate, magnesium carbonate anhydrous, MgCO3.3H2O, nesquehonite

Canonical SMILES

C(=O)(O)O.[Mg]

Medicine and Pharmacology

  • Antacid: Magnesium carbonate is a common over-the-counter antacid used to neutralize stomach acid and relieve heartburn, indigestion, and upset stomach [].
  • Magnesium Supplementation: Research explores the potential of magnesium carbonate as a magnesium supplement to address deficiencies and their associated health concerns []. However, its bioavailability compared to other forms of magnesium is a topic of ongoing investigation.

Material Science and Engineering

  • Thermochemical Energy Storage (TCES): Studies explore the potential of MgCO3 as a TCES material for medium temperature applications (400-600°C) due to its decomposition and carbonation properties []. However, further research is needed to address limitations like slow reaction kinetics in its current form.
  • Fire Retardancy: Magnesium carbonate is investigated for its fire-retardant properties as it can decompose upon heating, releasing carbon dioxide (CO2) and limiting oxygen availability to the flame [].

Agriculture and Plant Science

  • Antitranspirant: Research suggests that MgCO3 can act as an antitranspirant by inducing stomatal closure in plants, potentially reducing water loss and improving drought tolerance []. Further studies are needed to fully understand its long-term effects and optimal application methods.
  • Disease Resistance: Studies explore the potential of MgCO3 sprays to enhance plant resistance against fungal diseases like downy mildew in grapevines by activating defense-related genes []. More research is needed to evaluate its effectiveness on different crops and diseases.

Magnesium carbonate, with the chemical formula MgCO3\text{MgCO}_3, is an inorganic salt that occurs naturally as a mineral known as magnesite. It appears as a white, odorless powder or granular substance and is stable in air. Magnesium carbonate can exist in various hydrated forms, including monohydrate, dihydrate, trihydrate, and tetrahydrate, which are commercially significant . The compound is practically insoluble in water but dissolves in dilute acids with effervescence, releasing carbon dioxide gas .

In the context of medicine, magnesium carbonate acts as an antacid. When ingested, it reacts with excess stomach acid, neutralizing it and providing relief from heartburn and indigestion []. The produced carbon dioxide gas may also contribute to the feeling of relief by causing belching and expelling some of the stomach contents.

  • Decomposition Reaction: Upon heating, magnesium carbonate decomposes into magnesium oxide and carbon dioxide:
    MgCO3(s)MgO(s)+CO2(g)\text{MgCO}_3(s)\rightarrow \text{MgO}(s)+\text{CO}_2(g)
    This reaction is endothermic and requires heat to proceed .
  • Acid-Base Reactions: When reacted with hydrochloric acid, magnesium carbonate produces magnesium chloride, carbon dioxide, and water:
    MgCO3(s)+2HCl(aq)MgCl2(aq)+CO2(g)+H2O(l)\text{MgCO}_3(s)+2\text{HCl}(aq)\rightarrow \text{MgCl}_2(aq)+\text{CO}_2(g)+\text{H}_2\text{O}(l)
  • Reaction with Sodium Bicarbonate: In laboratory settings, magnesium carbonate can be synthesized by reacting soluble magnesium salts with sodium bicarbonate:
    MgCl2(aq)+2NaHCO3(aq)MgCO3(s)+2NaCl(aq)+H2O(l)+CO2(g)\text{MgCl}_2(aq)+2\text{NaHCO}_3(aq)\rightarrow \text{MgCO}_3(s)+2\text{NaCl}(aq)+\text{H}_2\text{O}(l)+\text{CO}_2(g)

These reactions illustrate the compound's ability to interact with both acids and bases, showcasing its versatile chemical behavior .

Magnesium carbonate plays a significant role in biological systems primarily as a source of magnesium ions. Magnesium is essential for numerous biochemical processes, including enzyme function and energy production. The compound is often used as an antacid to alleviate symptoms of indigestion and heartburn by neutralizing stomach acid . Additionally, it may support bone health and muscle function due to its role in maintaining adequate magnesium levels in the body.

Magnesium carbonate can be synthesized through various methods:

  • From Natural Sources: The primary method involves mining magnesite or dolomite ores from which magnesium carbonate is extracted.
  • Chemical Precipitation: A common laboratory synthesis method involves the reaction of magnesium chloride with sodium bicarbonate:
    MgCl2(aq)+2NaHCO3(aq)MgCO3(s)+2NaCl(aq)+H2O(l)+CO2(g)\text{MgCl}_2(aq)+2\text{NaHCO}_3(aq)\rightarrow \text{MgCO}_3(s)+2\text{NaCl}(aq)+\text{H}_2\text{O}(l)+\text{CO}_2(g)
  • Carbonation of Magnesium Hydroxide: Industrially, it can be produced by bubbling carbon dioxide through a suspension of magnesium hydroxide:
    Mg OH 2+2CO2MgCO3+H2O\text{Mg OH }_2+2\text{CO}_2\rightarrow \text{MgCO}_3+H_2O

These methods highlight both natural extraction and synthetic approaches to producing magnesium carbonate .

Magnesium carbonate has a wide range of applications:

  • Pharmaceuticals: Used as an antacid and in formulations for digestive health.
  • Food Industry: Acts as an anti-caking agent and drying agent.
  • Cosmetics: Utilized in powders and other formulations.
  • Rubber Industry: Serves as a reinforcing agent.
  • Fire Extinguishing Agents: Employed in fireproofing materials due to its thermal stability.
  • Agriculture: Acts as a fertilizer component for soil enrichment .

Studies on the interactions of magnesium carbonate reveal its efficacy in various applications:

  • Antacid Efficacy: Research indicates that magnesium carbonate effectively neutralizes gastric acid, providing relief from indigestion symptoms.
  • Bioavailability Studies: Investigations into the bioavailability of magnesium from dietary sources suggest that compounds like magnesium citrate may offer enhanced absorption compared to magnesium carbonate .

These studies underline the compound's role not only in industrial applications but also in health-related contexts.

CompoundChemical FormulaSolubilityMain Uses
Calcium CarbonateCaCO3CaCO_3Insoluble in waterAntacid, construction materials
Sodium BicarbonateNaHCO3NaHCO_3Soluble in waterBaking soda, antacid
Potassium CarbonateK2CO3K_2CO_3Soluble in waterFertilizer, glass production
Barium CarbonateBaCO3BaCO_3Insoluble in waterPigments, glass production

Uniqueness of Magnesium Carbonate

Magnesium carbonate stands out due to its specific applications as an antacid and its role in agricultural fertilizers. Unlike calcium carbonate, which is more widely used for structural purposes, magnesium carbonate is particularly valued for its health benefits and versatility across various industries .

Early Chemical Investigations and Elemental Discovery

The recognition of magnesium carbonate as a distinct chemical entity began with Joseph Black’s 1755 experiments on magnesia alba (MgCO₃), where he demonstrated its decomposition into magnesium oxide and carbon dioxide. Black’s quantitative approach revealed that heating 100 g of magnesia alba produced 60 g of magnesia usta (MgO) and 40 g of “fixed air” (CO₂), establishing stoichiometric principles that predated Lavoisier’s mass conservation laws. Humphry Davy’s 1808 electrolysis of magnesia-mercuric oxide mixtures first isolated metallic magnesium, though Antoine Bussy’s 1831 potassium reduction method enabled bulk production through the reaction:

$$
\text{MgCl}_2 + 2\text{K} \rightarrow \text{Mg} + 2\text{KCl}
$$

This breakthrough facilitated systematic studies of magnesium carbonate’s properties, including its 4.25 g/cm³ density and trigonal crystal system.

Industrial Evolution and Analytical Advancements

By the late 19th century, magnesium carbonate production reached industrial scales through brine processing:

$$
\text{MgCl}2 + \text{Na}2\text{CO}3 \rightarrow \text{MgCO}3 + 2\text{NaCl}
$$

The development of X-ray diffraction in the 1920s revealed structural details, showing Mg²⁺ ions in octahedral coordination with six oxygen atoms. Thermogravimetric analyses later quantified decomposition kinetics, demonstrating that MgCO₃ → MgO + CO₂ initiates at 350°C but requires 900°C for completion due to CO₂ reabsorption.

Table 1: Thermodynamic Properties of Magnesium Carbonate Phases

PhaseFormulaΔH°f (kJ/mol)S° (J/mol·K)Decomposition T (°C)
MagnesiteMgCO₃-1111.765.8350–900
NesquehoniteMgCO₃·3H₂O-1604.2189.4100–250
HydromagnesiteMg₅(CO₃)₄(OH)₂·4H₂O-4896.8372.1220–550

Geological Formation Processes and Distribution Studies

Magnesium carbonate mineralization occurs across diverse geological settings throughout Earth's crust, encompassing hydrothermal systems, sedimentary environments, weathering zones, and biogenic formations [3]. The global distribution of magnesium carbonate deposits demonstrates remarkable diversity in formation mechanisms and geological contexts, with approximately seventy percent of the world's magnesite supply being mined and prepared in China [1].

The primary geological settings for magnesium carbonate formation include five distinct environments: ultramafic rock-hosted veins, carbonated peridotite matrix, soil nodules, alkaline lake and playa deposits, and diagenetic replacements within limestones and dolostones [3] [5]. Within ultramafic rock environments, magnesium carbonates commonly form through hydrothermal alteration processes involving the interaction between carbon dioxide-rich fluids and magnesium-rich silicate minerals [2]. These processes occur predominantly in ophiolite complexes where serpentinization of ultramafic rocks precedes carbonation reactions [5].

Hydrothermal formation mechanisms represent the most significant pathway for magnesite development in nature, typically requiring elevated pressures ranging from 0.2 to 1.5 gigapascals provided by tectonic environments such as subduction zones [5]. The formation of listvenite, a fully carbonated quartz-carbonate rock, exemplifies complete carbonation processes where primary pyroxene and olivine undergo complete alteration and replacement by distinct carbonate and quartz assemblages [5]. Notable examples include the Advocate ophiolite in Newfoundland, Canada, the Birjand ophiolite in Iran, and the Semail ophiolites, all interpreted as products of carbonation by subducting slab-derived fluids [5].

Low-temperature formation pathways demonstrate alternative mechanisms for magnesium carbonate precipitation in surface and near-surface environments [21]. Stable, radiogenic, and clumped isotope analyses combined with electron microscopy reveal that magnesite forms through direct precipitation from aqueous solutions in shallow subsurface environments at temperatures ranging from 3 to 10 degrees Celsius [21]. These formation processes exhibit nucleation-limited characteristics with extended induction times, while variable crystal morphology patterns with depth suggest diverse crystal growth mechanisms and formation rates [21].

The geological distribution studies reveal magnesium carbonate occurrences in modern sedimentary environments, including caves and soils, where low-temperature formation around 40 degrees Celsius requires alternating cycles of precipitation and dissolution [20]. Evaporitic environments, particularly playa and sabkha settings, represent additional formation contexts where magnesium carbonates precipitate from concentrated brines through evaporative processes [5].

Polymorphic and Hydration States Investigation

Magnesite Formation Mechanisms

Magnesite formation mechanisms encompass multiple pathways involving distinct pressure, temperature, and chemical conditions that control the nucleation and growth of anhydrous magnesium carbonate [20] [24]. The fundamental challenge in low-temperature magnesite formation involves overcoming kinetic barriers that typically favor the precipitation of hydrated magnesium carbonate phases rather than the thermodynamically stable anhydrous form [20].

Laboratory investigations demonstrate that magnesite synthesis at temperatures of 313 Kelvin (40 degrees Celsius) requires irreversible reaction processes involving fluctuations between precipitation and dissolution phases [24]. Static control experiments reveal that single-step precipitation attempts result in the formation of magnesium hydroxide carbonate rather than magnesite, confirming the necessity for dynamic reaction conditions [24]. The spatial configuration of carbonate anions, rather than cation dehydration processes, creates the primary barrier to low-temperature magnesite nucleation [20].

Experimental studies using formamide solutions demonstrate that the dehydration barrier concept does not adequately explain the difficulties in anhydrous magnesium carbonate formation, as similar nucleation challenges persist in non-aqueous environments [20]. The carbonation of magnesium serpentine minerals follows the reaction pathway: 2 Mg₃Si₂O₅(OH)₄ + 3 CO₂ → Mg₃Si₄O₁₀(OH)₂ + 3 MgCO₃ + 3 H₂O, though laboratory reproduction typically yields nesquehonite rather than anhydrous magnesite at room temperature [20].

Talc carbonate metasomatism represents another significant formation mechanism for magnesite in peridotite and ultramafic rock systems [20]. This process involves carbonation of olivine in the presence of water and carbon dioxide under elevated temperatures and pressures characteristic of greenschist facies metamorphic conditions [20]. The transformation requires specific thermodynamic conditions that promote the stability of anhydrous magnesium carbonate over hydrated phases.

Recent research utilizing carboxylated polystyrene microspheres demonstrates accelerated magnesite formation through enhanced desolvation of magnesium ions, achieving precipitation at room temperature within 72 days compared to natural formation timescales spanning geological periods [21]. This advancement represents acceleration of several orders of magnitude without requiring external energy input, suggesting potential applications for carbon dioxide sequestration technologies [21].

Hydrated Forms Research (Barringtonite, Nesquehonite, Lansfordite)

The hydrated forms of magnesium carbonate represent a series of crystalline phases characterized by varying water molecule content and distinct structural arrangements [1] [6]. Barringtonite, with the chemical formula MgCO₃·2H₂O, constitutes the dihydrate form discovered in nodular encrustations on olivine basalt surfaces in New South Wales, Australia [8] [11]. This mineral exhibits triclinic crystal symmetry with unit cell dimensions of a = 9.155 Å, b = 6.202 Å, c = 6.092 Å, and angles α = 94°00', β = 95°32', γ = 108°72' [11]. The formation mechanism involves cold meteoric water percolation through olivine basalt, leaching magnesium and facilitating precipitation as tiny nodular formations [8].

Nesquehonite represents the trihydrate form of magnesium carbonate with the formula MgCO₃·3H₂O, exhibiting monoclinic crystal structure within space group P2₁/n [9] [12]. The structural architecture consists of MgCO₃(H₂O)₂ chains interconnected through hydrogen bonding networks, with one free water molecule positioned between the chain structures [9]. Recent high-pressure studies reveal that nesquehonite undergoes two pressure-induced phase transitions at 2.4 gigapascals and 4.0 gigapascals at ambient temperature, demonstrating remarkable structural adaptability [23]. The coordination environment changes from six-fold magnesium coordination in the ambient phase to seven-fold coordination in the high-pressure polymorphs [4] [9].

Structural characterization using synchrotron single-crystal X-ray diffraction at elevated pressures reveals complex atomic rearrangements involving distortion of magnesium-centered polyhedra and tilting of carbonate units [4]. The high-pressure phase transitions maintain topological relationships based on MgCO₃(H₂O)₂ chain structures while accommodating increased coordination numbers through carbonate group edge-sharing with adjacent magnesium polyhedra [4]. Raman spectroscopy investigations complement structural studies by documenting vibrational behavior changes upon compression and revealing distinctive bands associated with different coordination environments [4].

Lansfordite, the pentahydrate form with formula MgCO₃·5H₂O, crystallizes in the monoclinic system within space group P2₁/c and typically occurs as colorless to white prismatic crystals and stalactitic masses [31]. This phase exhibits lower density (1.7 g/cm³) compared to other hydrated forms and demonstrates instability at room temperature, undergoing effloresce to produce nesquehonite [31]. The structural instability reflects the challenges associated with maintaining higher hydration states under ambient conditions.

Recent investigations confirm the existence of a previously unknown hexahydrate form, MgCO₃·6H₂O, synthesized through controlled precipitation at 273.15 Kelvin [6] [14]. This phase exhibits a unique crystal structure consisting of edge-linked isolated pairs of Mg(CO₃)(H₂O)₄ octahedra with non-coordinating water molecules, showing structural similarities to nickel carbonate pentahydrate [6]. The hexahydrate demonstrates extreme instability, transforming to the trihydrate form at room temperature, highlighting the metastable nature of highly hydrated magnesium carbonate phases [6].

Basic Carbonates Investigation (Artinite, Hydromagnesite, Dypingite)

The basic magnesium carbonates represent a distinct group of minerals characterized by the presence of both carbonate and hydroxide ions within their crystal structures [1] [28]. Artinite, with the chemical formula Mg₂(CO₃)(OH)₂·3H₂O, crystallizes in the monoclinic system within space group C2/m, exhibiting unit cell parameters of a = 16.56 Å, b = 3.15 Å, c = 6.22 Å, with β = 99.15° [29] [30]. The mineral forms white silky prismatic crystals arranged in radial arrays or encrustations, demonstrating perfect cleavage on {100} planes and good cleavage on {001} planes [28] [29].

Artinite formation occurs in low-temperature hydrothermal environments within veins and crusts associated with serpentinized ultramafic rocks [28] [29]. The mineral exhibits biaxial negative optical properties with refractive indices ranging from nα = 1.488-1.489, nβ = 1.533-1.534, to nγ = 1.556-1.557, and a calculated 2V angle of 68° [29]. Associated minerals include brucite, hydromagnesite, pyroaurite, chrysotile, aragonite, calcite, dolomite, and magnesite, reflecting the complex paragenetic relationships within altered ultramafic environments [28].

Hydromagnesite, designated as "light magnesium carbonate" in commercial applications, possesses the chemical formula Mg₅(CO₃)₄(OH)₂·4H₂O and represents a critical phase in magnesium carbonate research [18] [26]. The mineral crystallizes in the monoclinic system with space group P2₁/c and exhibits complex structural arrangements involving layered frameworks of magnesium-oxygen polyhedra linked by carbonate groups [18]. Experimental precipitation studies demonstrate that hydromagnesite formation rates increase slightly with temperature from 22.5 to 75°C, though particle agglomeration at higher temperatures reduces reactive surface areas [26].

The precipitation kinetics of hydromagnesite reveal rapid dissolution and precipitation processes, with rates approximately twenty times faster for biogenic specimens compared to abiotic counterparts [26]. This difference reflects variations in active site density per unit surface area, with biogenic hydromagnesite exhibiting greater structural complexity and higher reactivity [26]. Equilibrium constant determinations through dissolution and precipitation experiments indicate hydrolysis constants within one order of magnitude of previously reported values, confirming similar stability characteristics between biotic and abiotic hydromagnesite [26].

Dypingite, known as "heavy magnesium carbonate," contains the chemical formula Mg₅(CO₃)₄(OH)₂·5H₂O and differs from hydromagnesite primarily through the presence of an additional water molecule [18] [32]. The mineral exhibits monoclinic crystal symmetry with structural parameters closely resembling hydromagnesite, though the extra water content results in slightly different physical properties including higher density and modified optical characteristics [18]. Dypingite displays white to gray streak colors and semi-transparent optical properties, contrasting with the transparent to translucent nature of hydromagnesite [18].

The relationship between hydromagnesite and dypingite involves temperature-dependent stability fields, with dypingite representing a lower-temperature hydration state that transforms to hydromagnesite upon heating to 150°C [32]. This transformation process involves dehydration reactions that maintain the basic structural framework while reducing water content from five to four molecules per formula unit [13]. Industrial applications utilize this transformation behavior in the controlled preparation of specific magnesium carbonate phases for various commercial purposes [13].

Crystallographic Research Methodologies

Crystal System Variations Studies

Crystal system investigations of magnesium carbonate minerals reveal remarkable structural diversity encompassing trigonal, monoclinic, and triclinic symmetries depending on hydration states and formation conditions [1] [19]. Magnesite, the anhydrous form, crystallizes in the trigonal system within space group R3̄c, adopting the calcite structure where magnesium ions occupy positions surrounded by six oxygen atoms in octahedral coordination [1] [20]. This structural arrangement provides the foundation for understanding the relationships between various magnesium carbonate polymorphs.

X-ray diffraction analysis serves as the primary method for crystal system determination, utilizing characteristic diffraction peaks that result from constructive interference of X-rays reflected from parallel atomic planes within crystal structures [19]. Each magnesium carbonate phase produces distinctive diffraction patterns corresponding to specific sets of atomic planes, with peak intensities reflecting atomic density distributions within the respective planes [19]. Advanced synchrotron X-ray diffraction techniques enable high-resolution structural analysis under extreme pressure and temperature conditions, revealing pressure-induced phase transitions and structural modifications [4] [9].

High-pressure crystallographic studies demonstrate that nesquehonite undergoes systematic crystal system modifications while maintaining monoclinic symmetry through pressure-induced phase transitions [4] [23]. The structural changes involve coordination number increases from six-fold to seven-fold magnesium coordination, accompanied by carbonate group tilting and hydrogen bond reorientation [4]. These transformations illustrate the adaptive capacity of magnesium carbonate structures under varying thermodynamic conditions.

Contact goniometry provides complementary crystallographic information through precise measurement of interfacial angles between crystal faces [19]. The simplest goniometric techniques utilize protractor-based instruments with straight-edge attachments to determine angular relationships that define crystal symmetry [19]. More sophisticated approaches integrate digital recording systems and computer interfaces for rapid mineral identification and crystallographic parameter determination [19].

Single-crystal X-ray diffraction represents the most comprehensive method for complete crystal structure determination, providing atomic position coordinates, space group identification, and precise unit cell parameters [25]. Recent applications to magnesium carbonate chloride heptahydrate reveal complex structural motifs involving double chains of magnesium-oxygen octahedra linked through corner-sharing arrangements and connected by carbonate units [25]. The monoclinic crystal structure exhibits space group Cc symmetry with chloride ions positioned between structural chains parallel to specific crystallographic planes [25].

Structural Transformation Research

Structural transformation research encompasses comprehensive investigations of phase transitions, dehydration processes, and polymorphic changes within magnesium carbonate systems under varying pressure, temperature, and chemical conditions [17] [22] [23]. Advanced analytical techniques including Pair Distribution Function analysis and X-ray Absorption Fine Structure spectroscopy provide detailed insights into structural modifications during crystallization and dehydration processes [17].

Thermal analysis investigations reveal complex dehydration pathways for hydrated magnesium carbonate phases, with nesquehonite exhibiting temperature-induced decomposition at 115°C under 0.7 gigapascal pressure conditions [23]. The decomposition products include magnesite and a proposed MgCO₃·4H₂O intermediate phase, demonstrating the sequential nature of dehydration processes [23]. Complete water loss occurs at approximately 160°C, yielding anhydrous magnesite as the final transformation product [23].

High-pressure structural transformation studies utilizing diamond anvil cell techniques reveal pressure-induced phase transitions occurring at specific pressure thresholds [4] [23]. Nesquehonite demonstrates two distinct high-pressure phases designated HP1 and HP2, forming at 2.4 and 4.0 gigapascals respectively [23]. These transformations involve systematic changes in magnesium coordination environments and carbonate group orientations while maintaining overall structural topology [4].

The relationship between crystal morphology and formation conditions provides insights into nucleation and growth mechanisms controlling structural development [22]. Experimental synthesis of magnesium carbonate trihydrate demonstrates morphological control through adjustment of initial reactant concentrations, reaction temperatures, and crystallization times [22]. Whisker-like crystal morphologies with high aspect ratios develop under specific synthesis conditions, reflecting the influence of chemical kinetics on crystal habit development [22].

Amorphous Magnesium Carbonate represents a critical intermediate phase in structural transformation pathways, exhibiting temperature-dependent water content that mirrors crystalline phase relationships [17]. Pair Distribution Function analysis reveals that Amorphous Magnesium Carbonate possesses short-range structural ordering identical to hydromagnesite regardless of formation temperature, suggesting fundamental structural constraints in magnesium carbonate systems [17]. The crystallization behavior from amorphous precursors depends significantly on alkali metal ion composition in synthesis solutions, with sodium and potassium facilitating nesquehonite formation while rubidium and cesium inhibit crystallization processes [17].

Light and Heavy Magnesium Carbonate Differentiation Studies

The differentiation between light and heavy magnesium carbonates represents a crucial aspect of magnesium carbonate research, involving detailed structural and compositional analyses of hydromagnesite and dypingite phases respectively [18]. Light magnesium carbonate, identified as hydromagnesite with formula Mg₅(CO₃)₄(OH)₂·4H₂O, exhibits distinct physical and chemical properties compared to heavy magnesium carbonate (dypingite) with formula Mg₅(CO₃)₄(OH)₂·5H₂O [18].

The fundamental distinction between these phases lies in water molecule content, with hydromagnesite containing four water molecules per formula unit while dypingite contains five water molecules [18]. This difference results in measurable variations in density, optical properties, and thermal behavior that serve as diagnostic criteria for phase identification [18]. Hydromagnesite demonstrates white streak coloration and transparent to translucent optical characteristics, contrasting with dypingite's white to gray streak and semi-transparent appearance [18].

Precipitation methodologies provide controlled approaches for selective synthesis of light versus heavy magnesium carbonate phases [1]. Light magnesium carbonate formation occurs through precipitation from magnesium solutions using alkali carbonate reagents at normal temperatures, while heavy magnesium carbonate production requires precipitation from boiling concentrated solutions followed by drying at 100°C [1]. These procedural differences reflect the distinct thermodynamic stability relationships governing the two phases.

Crystallographic differentiation studies reveal subtle but significant structural variations between hydromagnesite and dypingite despite their similar chemical compositions [32]. Both phases crystallize in monoclinic systems with comparable space group symmetries, though unit cell parameters and atomic arrangements show systematic differences related to water molecule incorporation [32]. X-ray powder diffraction patterns provide reliable identification methods, with hydromagnesite exhibiting strongest reflections at different d-spacing values compared to dypingite [32].

Industrial applications exploit the differentiation between light and heavy magnesium carbonates for specific commercial purposes based on their distinct physical properties [18]. The density differences influence bulk handling characteristics, while variations in particle morphology and surface area affect performance in applications such as polymer reinforcement, pharmaceutical excipients, and construction materials [18]. Quality control procedures require accurate differentiation methods to ensure consistent product specifications and performance characteristics.

Spectroscopic investigations provide additional differentiation capabilities through infrared absorption and Raman scattering techniques that detect molecular vibrations characteristic of specific hydration states [32]. The presence of additional water molecules in dypingite produces distinctive spectral features compared to hydromagnesite, enabling rapid identification and quantitative analysis of phase mixtures [32]. These analytical approaches complement X-ray diffraction methods for comprehensive phase characterization in research and industrial applications.

Mineral NameChemical FormulaCrystal SystemSpace GroupFormation Temperature (°C)Density (g/cm³)Stability
MagnesiteMgCO₃Trigonal (Rhombohedral)R3̄c> 40-2002.96-3.01Most stable
BarringtoniteMgCO₃·2H₂OTriclinicNot specifiedLow temperature2.0-2.1Intermediate
NesquehoniteMgCO₃·3H₂OMonoclinicP2₁/nRoom temperature1.85Stable at RT
LansforditeMgCO₃·5H₂OMonoclinicP2₁/cRoom temperature1.7Unstable at RT
MgCO₃·6H₂OMgCO₃·6H₂OUnknownNot determined0Not determinedVery unstable
Mineral NameChemical FormulaCrystal SystemSpace GroupCell Parameters (Å)Mohs HardnessSpecific GravityColorCommon Name
ArtiniteMg₂(CO₃)(OH)₂·3H₂OMonoclinicC2/ma=16.56, b=3.15, c=6.22, β=99°2.52.01-2.03WhiteArtinite
HydromagnesiteMg₅(CO₃)₄(OH)₂·4H₂OMonoclinicP2₁/ca=10.11, b=8.94, c=8.38, β=114.5°3.52.25WhiteLight Magnesium Carbonate
DypingiteMg₅(CO₃)₄(OH)₂·5H₂OMonoclinicP2₁/cSimilar to hydromagnesite3.52.15White to grayHeavy Magnesium Carbonate
Formation ProcessPrimary MechanismTemperature Range (°C)Pressure ConditionsTypical ProductsGeological Setting
Hydrothermal alterationFluid-rock interaction100-5000.2-1.5 GPaMagnesite, listveniteOphiolites, ultramafic rocks
Low-temperature precipitationDirect precipitation0-40AtmosphericHydrated Mg-carbonatesAlkaline lakes, playas
Weathering processesChemical weathering0-25AtmosphericNesquehonite, hydromagnesiteSoil, regolith
Metamorphic reactionsSolid-state transformation200-6000.1-2 GPaMagnesiteContact/regional metamorphism
Laboratory synthesisControlled crystallization0-100AtmosphericAll hydrated formsLaboratory conditions
Evaporitic processesEvaporation concentration20-80AtmosphericMagnesite, hydromagnesiteSabkha, playa environments

Physical Description

Magnesite appears as white, yellowish, grayish-white or brown crystalline solid or crystalline powder. Density: 3-3.1 g cm-3. An important ore for magnesium. Used in the manufacture of materials capable of withstanding very high temperatures. Sometimes used to produce carbon dioxide.
Dry Powder
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Liquid; Water or Solvent Wet Solid
Odourless, light, white friable masses or as a bulky white powder
White, odorless, crystalline powder; [NIOSH]
WHITE POWDER.
White, odorless, crystalline powder.

Color/Form

Light, bulky, white powder

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

85.9854356 g/mol

Monoisotopic Mass

85.9854356 g/mol

Boiling Point

Decomposes (NIOSH, 2024)
Decomposes
decomposes

Heavy Atom Count

5

Density

2.96 (NIOSH, 2024) - Denser than water; will sink
3.0
Bulk density approximately 4 lb/cu ft
Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/
White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/
Relative density (water = 1): 2.95
2.96

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes /of carbon dioxide/.
350 °C

Melting Point

662 °F (Decomposes) (NIOSH, 2024)
Decomposes at 350
990 °C
662 °F (decomposes)
662 °F (Decomposes)

UNII

0IHC698356
0E53J927NA

Related CAS

7757-69-9

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 950 of 981 companies (only ~ 3.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Used as an over the counter antacid.
FDA Label

Therapeutic Uses

THE CARBONATE ... /SALT/ OF MAGNESIUM /IS/ USED AS /ANTACID/, USUALLY IN COMBINATION WITH ALUMINUM HYDROXIDE.
ALTHOUGH 1 G CONTAINS APPROX 20 MEQ ONLY FRACTION MAY BE AVAILABLE FOR NEUTRALIZATION IN VIVO. USUAL ANTACID DOSE OF 500 MG TO 2 G MAY BE INADEQUATE
MEDICATION (VET): WHEN INSOL IN DIGESTIVE TRACT IT IS ANTIDIARRHEAL & COATS MUCOSAE; WHEN SLIGHTLY SOL FORM IS USED IT CAN BE AS LAXATIVE AS MAGNESIUM OXIDE. ... COMMERCIALLY AVAILABLE COSMETIC GRADES EXIST FOR RARE USE AS TOPICAL PROTECTANT, MOISTURE & FAT ABSORBENT.
AS AN ANTACID, IT IS RELATIVELY WEAK (1 G NEUTRALIZES APPROX 7 ML OF 0.1 N HCL IN 10 MIN & 17 ML IN 2 HR).
For more Therapeutic Uses (Complete) data for MAGNESIUM CARBONATE (8 total), please visit the HSDB record page.

Pharmacology

Neutralizes acid in the stomach [L593].

MeSH Pharmacological Classification

Bleaching Agents

ATC Code

A - Alimentary tract and metabolism
A02 - Drugs for acid related disorders
A02A - Antacids
A02AA - Magnesium compounds
A02AA01 - Magnesium carbonate
A - Alimentary tract and metabolism
A06 - Drugs for constipation
A06A - Drugs for constipation
A06AD - Osmotically acting laxatives
A06AD01 - Magnesium carbonate

Mechanism of Action

Magnesium carbonate reacts with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride thus neutralizing excess acid in the stomach.
... Rapidly reacts with hydrochloric acid to form ... carbon dioxide /and magnesium chloride/.

Vapor Pressure

0 mmHg (approx) (NIOSH, 2024)
0 mmHg (approx)

Other CAS

546-93-0
7757-69-9
13717-00-5
97660-38-3
546-93-0; 13717-00-5

Absorption Distribution and Excretion

About 40-60% of magnesium is absorbed following oral administration. Percent absorption decreases as dose increases.
Primarily eliminated in urine.
Vd for magnesium is 0.2-0.4L/kg. About 50% distributes to bone.
Maximum magnesium clearance is directly proportional to creatinine clearance.
IN SHEEP TRIAL REAGENT GRADE MATERIAL DEMONSTRATED 72% TRUE ABSORPTION VALUES, WHILE COMMERCIAL MAGNESITE HAD ONLY 14% VALUE DRAMATIZING NEED FOR MORE BIOLOGIC AVAILABILITY STUDIES ON MANY FEED INGREDIENTS.

Metabolism Metabolites

Magnesium does not appear to be metabolized in any way.

Associated Chemicals

Magnesium Carbonate.H2O;23389-33-5

Wikipedia

Magnesium carbonate
2C-T-21
Magnesite
Hydromagnesite

Biological Half Life

Half life of 27.7 hours reported with overdose of 400mEq of magnesium in an adult.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
ANTICAKING_AGENT; -> JECFA Functional Classes
Plastics -> Polymer Type -> Polyolefin-I; PA
Cosmetics -> Bulking; Cosmetic colorant; Binding; Absorbent; Opacifying
Plastics -> Other stabilisers

Methods of Manufacturing

MIXING OF SOLUTIONS OF MAGNESIUM SULFATE AND SODIUM CARBONATE, FOLLOWED BY FILTERING AND DRYING
... FROM DOLOMITE ... BY ... CALCINING IT, SUSPENDING CALCINATED POWDER IN WATER & SATURATING WITH CARBON DIOXIDE ... SOME LIME ... DISSOLVES ... BUT WHEN TEMP, AFTER TREATMENT WITH CARBON DIOXIDE ... RAISED, NEARLY ALL ... LIME PPT ... SOLN ... HEATED ... MAGNESIUM BICARBONATE LOSES CARBON DIOXIDE & WATER & MAGNESIUM CARBONATE PPT. ... GENERALLY YIELDS LIGHT CARBONATE.
HEAVY CARBONATE ... PRODUCED BY PRECIPITATING HOT, CONCENTRATED SOLN OF MAGNESIUM CHLORIDE OR SULFATE WITH SOLN OF SODIUM CARBONATE.
Reaction of a soluble magnesium salt solution with sodium carbonate or bicarbonate.

General Manufacturing Information

Not Known or Reasonably Ascertainable
Wholesale and Retail Trade
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Food, beverage, and tobacco product manufacturing
Services
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Inorganic Chemical Manufacturing
Rubber Product Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Machinery Manufacturing
Computer and Electronic Product Manufacturing
Transportation Equipment Manufacturing
Paper Manufacturing
Carbonic acid, magnesium salt (1:1): ACTIVE
Carbonic acid, magnesium salt (1:?): ACTIVE
SRP: Magnesium carbonate hydroxide is a mixture of magnesium hydroxide and magnesium carbonate, commonly used as an antacid. It is not a specific chemical compound.
Acts as desiccant dust for stored-product insects.
... SOURCE OF OTHER MAGNESIUM COMPOUNDS, BECAUSE OF ITS READY LIBERATION OF CARBON DIOXIDE, FORMING MAGNESIUM OXIDE, WHICH AS NOTED IS USED IN REFRACTORIES. AMONG ITS SEVERAL OTHER USES SIMILAR TO THOSE OF MAGNESIUM OXIDE, IT WAS USED TO MAKE FREE-RUNNING TABLE SALT, NOW REPLACED BY SODIUM SILICOALUMINATE.
Antacids are inorganic salts that dissolve in acid gastric secretions releasing anions that partially neutralize gastric hydrochloric acid. ... Magnesium carbonate contains the equivalent of 40-43.5% magnesium oxide.

Interactions

This study investigated the in vitro adsorption of halofantrine (Hf) by some antacids. Magnesium carbonate showed the highest adsorptive effect, the extent of adsorption being up to 83%. Only 4% of Hf adsorbed by the antacid could be eluted with 0.1 M HCl while no detectable elution occurred with water. Other antacids investigated were magnesium trisilicate and aluminium hydroxide and these had Hf-adsorption capacities of 23 and 43%, respectively. The effect of magnesium carbonate on the bioavailability of Hf was evaluated in seven healthy volunteers. The subjects were administered with 500 mg oral dose of Hf-HCl or the same dose of the drug in combination with 1 g of magnesium carbonate, in a crossover fashion. Blood samples were collected at predetermined time intervals and were analysed for Hf and its major metabolite, desbutylhalofantrine (Hfm), using high-performance liquid chromatography method. The results showed that magnesium carbonate significantly prolonged (P<0.05) the time to reach maximum plasma concentration (Tmax) of Hf. Also the maximum plasma concentrations (Cmax) of Hf and Hfm were significantly reduced (P<0.05). Furthermore, there was a reduction in the area under the curve (AUC) values of Hf and this was as high as 56% (range 1-56%). Results of this study suggest that it may not be advisable to concomitantly administer Hf with an antacid like magnesium carbonate.
The use of calcium carbonate (CaCO3) to bind phosphorus (P) in chronic hemodialysis patients has been a popular tactic in the past decade. Nonetheless, problems with hypercalcemia decrease its usefulness, particularly in patients treated with calcitriol. A P binder not containing calcium (Ca) would be of value in these circumstances. In short-term studies, ...magnesium carbonate (MgCO3) was well-tolerated and controlled P and Mg levels when given in conjunction with a dialysate Mg of 0.6 mg/dl. ...A prospective, randomized, crossover study /was performed/ to evaluate if the chronic use of MgCO3 would allow a reduction in the dose of CaCO3 and yet achieve acceptable levels of Ca, P, and Mg. We also assessed whether the lower dose of CaCO3 would facilitate the use of larger doses of calcitriol. The two phases were MgCO3 plus half the usual dose of CaCO3 and CaCO3 alone given in the usual dose. It was found that MgCO3 (dose, 465 +/- 52 mg/day elemental Mg) allowed a decrease in the amount of elemental Ca ingested from 2.9 +/- 0.4 to 1.2 +/- 0.2 g/day (P<0.0001). The Ca, P, Mg levels were the same in the two phases. The maximum dose of iv calcitriol without causing hypercalcemia was 1.5 +/- 0.3 ug/treatment during the MgCO3 phase and 0.8 +/- ug/treatment during the Ca phase (P<0.02). If these studies are confirmed, the use of MgCO3 and a dialysate Mg of 0.6 mg/dl may be considered in selected patients who develop hypercalcemia during treatment with iv calcitriol and CaCO3.
Effect of magnesium on iron and magnesium metabolism in rats was investigated. 96 male Wistar rats were divided into four groups received 2.5; 5.0 and 10.0 mg magnesium daily per kg of body weight--dissolved in 2%--solution of arabic gum (tests groups) or clear 2%--solution of arabic gum (test group) for 4 weeks and the next 4 weeks without supplements. Iron concentrations increased in the brain and kidney of the experimental rats, but decreased in the spleen, intestine and liver (2 and 4 weeks only) also in the heart and femur (only 8 wk). Percentage of iron retention decreased during the whole experiment. Magnesium concentrations increased in the spleen, liver and intestine of rats. It was shown that at 8 weeks of experiment the magnesium level of heart and femur decreased (only groups received 2.5 mg and 5.0 mg Mg/kg bw/24 hr), but in group received 10.0 mg Mg/kg bw/24 hr increased for all experiment. The apparent retention of magnesium increased in start of the experiment. This results show that oral magnesium supplementation disturbs metabolism of these elements, especially balance of iron.

Stability Shelf Life

STABLE IN AIR

Dates

Modify: 2023-08-15
de Baaij JH: The art of magnesium transport. Magnes Res. 2015 Jul-Sep;28(3):85-91. doi: 10.1684/mrh.2015.0388. [PMID:26446763]
Jahnen-Dechent W, Ketteler M: Magnesium basics. Clin Kidney J. 2012 Feb;5(Suppl 1):i3-i14. doi: 10.1093/ndtplus/sfr163. [PMID:26069819]
Nikolaev MV, Magazanik LG, Tikhonov DB: Influence of external magnesium ions on the NMDA receptor channel block by different types of organic cations. Neuropharmacology. 2012 Apr;62(5-6):2078-85. doi: 10.1016/j.neuropharm.2011.12.029. Epub 2012 Jan 12. [PMID:22261381]
CDC NIOSH: MgCO3
Toxnet

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